N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine
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Overview
Description
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine is a chemical compound that belongs to the class of phenethylamines. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system. It is structurally related to other phenethylamines, which are known to interact with serotonin receptors in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine typically involves the following steps:
Bromination: The starting material, 2,4-dimethoxybenzyl alcohol, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Methoxylation: The brominated intermediate is then subjected to methoxylation to introduce the methoxy groups at the 2- and 4-positions.
Reductive Amination: The final step involves the reductive amination of the brominated and methoxylated intermediate with 4-methoxyphenylacetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted phenethylamine derivatives.
Scientific Research Applications
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other phenethylamine derivatives.
Biology: Studied for its interaction with serotonin receptors and its potential effects on neurotransmitter release.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new psychoactive substances and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. By binding to these receptors, it modulates the release of neurotransmitters such as serotonin, dopamine, and glutamate, leading to altered perception, mood, and cognition. The exact molecular pathways involved in its mechanism of action are still under investigation, but it is believed to involve the activation of intracellular signaling cascades that influence neuronal activity.
Comparison with Similar Compounds
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine is structurally similar to other phenethylamines such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Known for its potent hallucinogenic effects and high affinity for serotonin receptors.
4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe): Exhibits high binding affinity for 5-HT2A/C serotonin receptors and is known for its hallucinogenic properties.
Compared to these compounds, this compound may have unique pharmacological properties due to its specific substitution pattern and molecular structure.
Properties
IUPAC Name |
N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3/c1-21-15-6-4-13(5-7-15)8-9-20-12-14-10-16(19)18(23-3)11-17(14)22-2/h4-7,10-11,20H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAVNAJEYOQVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=C(C=C2OC)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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